REACTION_CXSMILES
|
F[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N+:8]([O-:10])=[O:9].[CH2:11]([O:13][C:14]([C:16]1[N:17]=[CH:18][NH:19][C:20]=1[C:21]([O:23][CH2:24][CH3:25])=[O:22])=[O:15])[CH3:12].C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[CH2:24]([O:23][C:21]([C:20]1[N:19]=[CH:18][N:17]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=2[N+:8]([O-:10])=[O:9])[C:16]=1[C:14]([O:13][CH2:11][CH3:12])=[O:15])=[O:22])[CH3:25] |f:2.3.4|
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Name
|
|
Quantity
|
106 g
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Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
106 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1N=CNC1C(=O)OCC
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Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
1 L
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Type
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solvent
|
Smiles
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CN(C=O)C
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Type
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CUSTOM
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Details
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The reaction mixture was stirred vigorously for at least four hours
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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After removal of solvent under oil pump vacuum
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Type
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ADDITION
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Details
|
the residue was treated with water
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Type
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EXTRACTION
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Details
|
extracted with chloroform (300 ml×3)
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Type
|
WASH
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Details
|
The combined chloroform extracts were washed with water
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Type
|
DRY_WITH_MATERIAL
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Details
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dried by magnesium sulfate
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Type
|
CONCENTRATION
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Details
|
concentrated under vacuum to an oil
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1N=CN(C1C(=O)OCC)C1=C(C=CC=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 136 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 81.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |